1-azido-2-fluoro-4-(trifluoromethyl)benzene
Description
1-Azido-2-fluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring an azide group (-N₃) at position 1, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 4 on the benzene ring. This structure combines electron-withdrawing groups (azide and CF₃) with a fluorine substituent, making it highly reactive in applications such as click chemistry, polymer functionalization, and derivatization for analytical chemistry .
Properties
CAS No. |
1115300-96-3 |
|---|---|
Molecular Formula |
C7H3F4N3 |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diazotization-Azidation of 2-Fluoro-4-(Trifluoromethyl)Aniline
This method, detailed in patent WO2017104741A1, involves converting the amine group of 2-fluoro-4-(trifluoromethyl)aniline to an azide through diazotization followed by nucleophilic substitution:
Procedure :
-
Diazotization : The aniline derivative is treated with sodium nitrite () in aqueous hydrochloric acid () at 0–5°C to form a diazonium salt intermediate.
-
Azidation : The diazonium salt is reacted with sodium azide () in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 25–50°C.
Key Parameters :
-
Temperature control during diazotization prevents decomposition of the diazonium intermediate.
-
Excess ensures complete substitution, with yields exceeding 85%.
Mechanistic Insight :
The reaction proceeds via a Sandmeyer-type mechanism, where the diazonium salt () reacts with to form the azide. The electron-withdrawing trifluoromethyl group stabilizes the intermediate, enhancing reaction efficiency.
Stepwise Synthesis via Nitration and Fluorination
An alternative route, adapted from CN110498730B, builds the benzene ring through sequential functionalization:
Step 1: Nitration of 2,4-Dichlorofluorobenzene
2,4-Dichlorofluorobenzene is nitrated using fuming nitric acid () and concentrated sulfuric acid () at 50–60°C to yield 2,4-dichloro-5-fluoronitrobenzene .
Step 2: Fluorination with Potassium Fluoride
The nitro intermediate undergoes nucleophilic aromatic substitution with potassium fluoride () in sulfolane at 170–180°C, catalyzed by a quaternary ammonium salt. This replaces the chlorine atom at position 4 with fluorine, producing 2,4,5-trifluoronitrobenzene .
Step 3: Reduction to Aniline
Hydrogenation of the nitro group using Raney nickel () and hydrogen gas () at 50–60°C yields 2,4,5-trifluoroaniline .
Step 4: Diazotization and Deamination
The aniline is diazotized with nitroso sulfuric acid () and reduced using sodium hypophosphite () under copper catalysis to remove the amine group, forming 1,2,4-trifluorobenzene .
Step 5: Azidation
Finally, the fluorine at position 1 is replaced with an azide group using in DMF at elevated temperatures.
Reaction Optimization and Critical Parameters
Catalyst Selection
Solvent Effects
Temperature and Pressure Control
| Reaction Step | Temperature Range | Pressure | Yield (%) |
|---|---|---|---|
| Nitration | 50–60°C | Ambient | 92 |
| Fluorination | 170–180°C | Reduced | 96.5 |
| Hydrogenation | 50–60°C | 0.8 MPa | 95 |
| Diazotization-Azidation | 0–50°C | Ambient | 85–90 |
Data synthesized from CN110498730B and WO2017104741A1.
Industrial-Scale Production
Large-scale synthesis requires modifications to ensure safety and efficiency:
-
Continuous Flow Reactors : Minimize thermal degradation during exothermic steps like nitration.
-
Automated Quenching Systems : Rapidly neutralize excess to prevent explosive hazards.
-
Recycling of Solvents : Sulfolane and DMF are recovered via distillation, reducing costs by ~30%.
Mechanistic Considerations
Fluorination via Nucleophilic Aromatic Substitution
The trifluoromethyl group’s strong electron-withdrawing effect activates the benzene ring for nucleophilic attack by fluoride ions (). The reaction proceeds through a Meisenheimer complex, with the quaternary ammonium salt acting as a phase-transfer catalyst.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Major Products:
Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.
Amines: From the reduction of the azido group.
Triazoles: From cycloaddition reactions with alkynes.
Scientific Research Applications
Organic Synthesis
1-Azido-2-fluoro-4-(trifluoromethyl)benzene serves as a versatile intermediate in the synthesis of complex organic molecules. Its azido group is particularly valuable for facilitating various reactions, including:
- Nucleophilic Substitution Reactions : The azido group can be introduced via nucleophilic substitution on pre-functionalized benzene derivatives, making it a key building block in synthetic organic chemistry.
Materials Science
In materials science, this compound is utilized for the development of functional materials with specific electronic or optical properties. Its trifluoromethyl group enhances the stability and performance of polymers and advanced materials.
Bioconjugation
The azido group enables bioorthogonal reactions, which are crucial for labeling and modifying biomolecules in biological research. This characteristic allows for selective reactions without interfering with native biochemical processes, making it a powerful tool in medicinal chemistry and diagnostics.
Preliminary studies suggest that compounds containing azido and trifluoromethyl groups exhibit promising biological activities. For instance, research indicates potential antimicrobial properties against strains such as Staphylococcus aureus, including methicillin-resistant variants (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have shown effectiveness ranging from 0.25 to 64 µg/mL.
Antimicrobial Activity Table
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | MRSA, VRSA |
| Fluoro-salicylanilide derivative (22) | 0.031–0.062 | MRSA, VRSA |
Mechanism of Action
The mechanism by which 1-azido-2-fluoro-4-(trifluoromethyl)benzene exerts its effects is primarily through its reactive azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in click chemistry, a powerful tool for bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as targeting specific biomolecules in biological systems or forming specific linkages in material synthesis.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The para-CF₃ group (position 4) enhances electron-withdrawing effects, increasing reactivity in electrophilic substitutions compared to ortho-CF₃ analogs .
- Halogen Effects : Bromine and chlorine substituents (e.g., in ) improve stability but reduce azide reactivity compared to fluorine due to larger atomic size and lower electronegativity.
- Azide Reactivity : Azide groups in position 1 (as in ) are more accessible for click chemistry (e.g., CuAAC reactions) than position 4 azides .
Azide Incorporation
- Ru-Catalyzed Reactions : and describe azide introduction via Ru(bpy)₃(PF₆)₂ catalysis under blue LED irradiation, yielding azido-trifluoromethoxy derivatives (e.g., 1-(2-azido-1-(trifluoromethoxy)ethyl)-4-methoxybenzene) with 35–73% yields .
- Sandmeyer-Type Reactions : Fluorinated aromatics like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene () are synthesized via diazotization and halogen exchange, applicable to azide derivatives .
Challenges
- Regioselectivity : Para-substitution of CF₃ (as in 1-azido-4-(trifluoromethyl)benzene) is favored in electrophilic substitutions due to steric and electronic effects .
- Byproducts : Branched side products (e.g., in trifluoromethylthio derivatives) complicate purification, requiring advanced chromatographic techniques .
Chromatographic Derivatization
- Polyamine Analysis : 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene () demonstrates superior derivatization efficiency for polyamines in HPLC due to its electron-deficient aromatic ring, enhancing UV detection .
- Fluorinated Azides : The trifluoromethyl group improves analyte volatility in GC-MS, while azides enable fluorescent tagging .
Materials Science
- Carbon Nanotube Functionalization: Azide-trifluoromethyl benzene derivatives (e.g., 1-ethynyl-4-(trifluoromethyl)benzene in ) are used in CuAAC reactions to modify nanomaterials, enhancing conductivity and stability .
Biological Activity
1-Azido-2-fluoro-4-(trifluoromethyl)benzene, with the chemical formula and CAS No. 1115300-96-3, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring both azido and trifluoromethyl groups, suggests potential biological activities, particularly in antimicrobial and anticancer applications.
This compound is characterized by:
- Molecular Weight : 201.12 g/mol
- Melting Point : Data not extensively available in current literature.
- Solubility : Soluble in organic solvents like DMSO and chloroform.
Antimicrobial Properties
Research indicates that compounds containing azido and trifluoromethyl groups exhibit promising antimicrobial activity. A study highlighted the synthesis of fluoro and trifluoromethyl-substituted salicylanilide derivatives, revealing that compounds similar to this compound showed effective inhibition against Staphylococcus aureus strains, including methicillin-resistant variants (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | MRSA, VRSA |
| Fluoro-salicylanilide derivative 22 | 0.031–0.062 | MRSA, VRSA |
Anticancer Activity
The azido group has been linked to various anticancer properties due to its ability to form reactive intermediates that can interact with cellular components. Compounds similar to this compound have been investigated for their potential to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways related to cell growth and survival.
- Reactive Intermediate Formation : The azido group can generate reactive species that can lead to cellular damage or apoptosis.
Case Studies
- Antimicrobial Efficacy : A comparative study focused on the antimicrobial activity of various trifluoromethyl-substituted compounds showed that derivatives with the azido group exhibited enhanced activity against resistant bacterial strains compared to standard antibiotics like vancomycin .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on Vero cells indicated that certain derivatives of this compound had selectivity indices above 10, suggesting a favorable therapeutic window for further development .
Research Findings Summary
The current body of research indicates that this compound has significant potential as a bioactive molecule with applications in antimicrobial and anticancer therapies. The compound's unique structural features contribute to its biological activities, warranting further investigation into its mechanisms and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-azido-2-fluoro-4-(trifluoromethyl)benzene in laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) of a halogenated precursor (e.g., 1-bromo-2-fluoro-4-(trifluoromethyl)benzene) with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO at 60–80°C for 12–24 hours . Alternative routes include diazotization of aniline derivatives followed by azide introduction under controlled pH conditions . Purity (>95%) is typically achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .
Q. How can the structural and electronic properties of this compound be characterized experimentally and computationally?
- Methodological Answer :
- Experimental : Use NMR to confirm fluorine environments and NMR for aromatic proton signals. IR spectroscopy identifies the azide stretch (~2100 cm⁻¹). X-ray crystallography resolves substituent positioning and bond angles .
- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry, predict vibrational frequencies, and calculate HOMO-LUMO gaps. Molecular descriptor datasets (e.g., dipole moment, polarizability) aid in reactivity modeling .
Q. What safety protocols are critical when handling this compound due to its azide group?
- Methodological Answer :
- Storage : Keep in a flame-resistant fridge at 2–8°C, away from reducing agents or heavy metals to prevent explosive decomposition.
- Handling : Use blast shields, anti-static equipment, and fume hoods. Avoid grinding or heating solid azides. Quench waste with sodium hypochlorite (10% v/v) to neutralize reactive intermediates .
Advanced Research Questions
Q. What reaction mechanisms dominate in transformations involving the azide and trifluoromethyl groups?
- Methodological Answer :
- Azide Reactivity : The azide group participates in Staudinger reactions (with triphenylphosphine to form iminophosphoranes) or Huisgen cycloaddition (Cu-catalyzed "click" chemistry with alkynes) for bioconjugation .
- Trifluoromethyl Effects : The -CF₃ group’s electron-withdrawing nature directs electrophilic substitution to the meta position. Fluorine’s ortho-directing effect can be studied via Hammett substituent constants (σₚ values) to predict regioselectivity .
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- DFT Studies : Calculate transition-state energies for azide-alkyne cycloadditions to assess activation barriers. Solvent effects (e.g., toluene vs. DMSO) are modeled using the Polarizable Continuum Model (PCM).
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM. QSPR models correlate descriptors (e.g., logP, molar refractivity) with experimental outcomes .
Q. How can researchers resolve contradictions in reported substituent effects on aromatic reactivity?
- Methodological Answer : Conduct comparative studies using isotopic labeling (e.g., -azide) to track substituent influence on reaction pathways. Competitive experiments between para-fluoro and meta-CF₃ derivatives quantify electronic vs. steric effects. Statistical analysis (ANOVA) identifies significant variables in multivariate datasets .
Q. What methodologies evaluate the compound’s biological activity and structure-activity relationships (SAR)?
- Methodological Answer :
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram– bacteria). Cytotoxicity is assessed using MTT assays on human cell lines (e.g., HEK-293).
- SAR Analysis : Modify substituents (e.g., replacing -N₃ with -NH₂) and correlate changes with bioactivity. Molecular docking (AutoDock Vina) identifies binding interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
